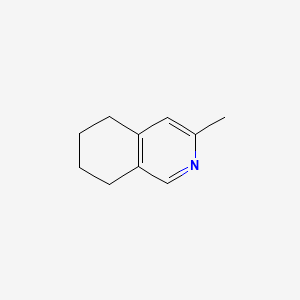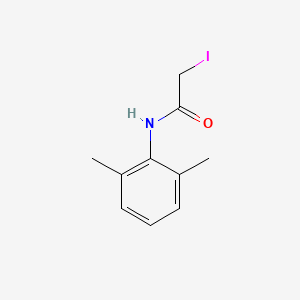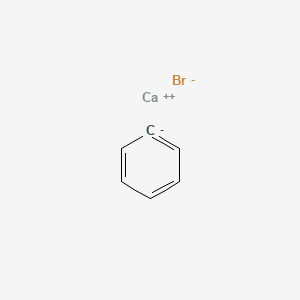
Calcium, bromophenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium, bromophenyl- is a compound that consists of a calcium ion bonded to a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium, bromophenyl- typically involves the reaction of calcium salts with bromophenyl derivatives. One common method is the reaction of calcium chloride with bromophenyl magnesium bromide in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under inert conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of calcium, bromophenyl- may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Calcium, bromophenyl- undergoes various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form bromophenyl oxide.
Reduction: The compound can be reduced to form calcium phenyl.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Bromophenyl oxide
Reduction: Calcium phenyl
Substitution: Hydroxyphenyl calcium, aminophenyl calcium
Scientific Research Applications
Calcium, bromophenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in calcium signaling pathways and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of calcium, bromophenyl- involves its interaction with cellular calcium channels and receptors. The bromophenyl group can modulate the activity of these channels, affecting calcium ion flux and signaling pathways. This modulation can influence various physiological processes such as muscle contraction, neurotransmission, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Calcium phenyl
- Calcium hydroxyphenyl
- Calcium aminophenyl
Comparison
Calcium, bromophenyl- is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The bromine atom can enhance the compound’s ability to participate in halogen bonding and increase its lipophilicity, potentially improving its efficacy in certain applications.
Properties
CAS No. |
42282-79-1 |
|---|---|
Molecular Formula |
C6H5BrCa |
Molecular Weight |
197.09 g/mol |
IUPAC Name |
calcium;benzene;bromide |
InChI |
InChI=1S/C6H5.BrH.Ca/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1 |
InChI Key |
XMYOTXWMRTWDNF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[C-]C=C1.[Ca+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




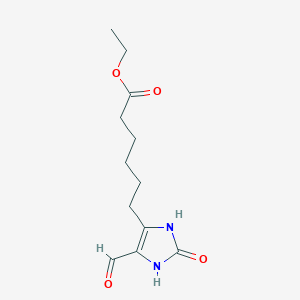
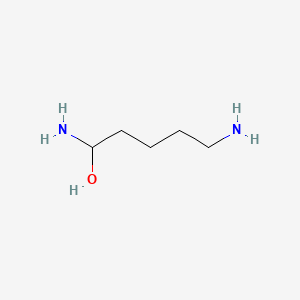
![Oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14663478.png)

![N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}phosphoramidic acid](/img/structure/B14663502.png)

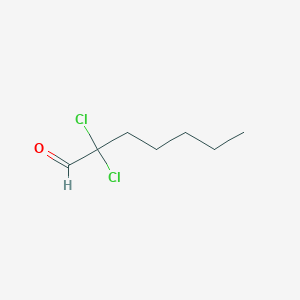
![s-(2-{[4-(2-Tert-butyl-4-methylphenoxy)butyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14663509.png)
